3-Methylpyridin-4-amine;hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methylpyridin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTWPYBVTCMEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Direct Polycondensation
The primary amine group of 3-Methylpyridin-4-amine is suitable for direct polycondensation reactions with various co-monomers possessing two or more electrophilic functional groups. This method would incorporate the 3-methylpyridine (B133936) unit directly into the polymer backbone. A prominent example is the synthesis of polyamides through reaction with a diacyl chloride, such as terephthaloyl chloride, in a polar aprotic solvent.
The reaction would proceed via nucleophilic acyl substitution, where the amine groups of the diamine monomer attack the carbonyl carbons of the diacyl chloride, eliminating hydrogen chloride (which would be neutralized by a base or by the pyridine (B92270) moiety itself) to form amide linkages. The resulting aromatic polyamide would be expected to exhibit high thermal stability due to the rigid aromatic rings in the backbone.
Table 1: Hypothetical Properties of a Polyamide Derived from 3-Methylpyridin-4-amine and Terephthaloyl Chloride
| Property | Predicted Value/Characteristic | Rationale |
| Glass Transition Temp. (Tg) | > 300 °C | High content of aromatic rings in the polymer backbone restricts chain mobility. |
| Decomposition Temp. (Td) | > 450 °C (in N₂) | Aromatic and heterocyclic rings provide excellent thermal stability. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, NMP, DMSO) | Expected behavior for aromatic polyamides. |
| Mechanical Properties | High tensile strength, high modulus | Rigid-rod like structure contributes to mechanical robustness. |
| Special Characteristics | Metal-coordination sites, inherent basicity | The pyridine nitrogen atom can act as a ligand for metal ions or a proton acceptor. |
Derivatization for Chain Growth Polymerization
An alternative route involves the chemical modification of the amine group on 3-Methylpyridin-4-amine to introduce a polymerizable functional group, such as a vinyl or acrylate (B77674) moiety. This approach transforms the monomer, making it suitable for chain-growth polymerization methods like free radical polymerization.
Following the precedent set by the synthesis of p-aminopyridine methacrylate (B99206), 3-Methylpyridin-4-amine could be reacted with methacryloyl chloride. researchgate.net In this reaction, the amine group would form an amide bond with the acyl chloride, attaching the methacrylate group to the pyridine (B92270) ring. The resulting monomer, 3-methyl-4-methacrylamidopyridine, could then undergo radical polymerization to form a polymer with pyridine units as pendant groups on a flexible polymethacrylate (B1205211) backbone.
Table 2: Postulated Reaction Conditions for the Synthesis and Polymerization of 3-methyl-4-methacrylamidopyridine
| Step | Parameter | Condition/Reagent | Purpose |
| 1. Monomer Synthesis | Reactants | 3-Methylpyridin-4-amine, Methacryloyl Chloride, Triethylamine | Formation of 3-methyl-4-methacrylamidopyridine. |
| Solvent | Tetrahydrofuran (THF) | Aprotic solvent to facilitate the reaction. | |
| Temperature | 0 °C to Room Temperature | To control the reactivity of the acyl chloride. | |
| 2. Polymerization | Initiator | Azobisisobutyronitrile (AIBN) | Thermal initiator for free radical polymerization. |
| Solvent | Benzene (B151609) or Dimethylformamide (DMF) | To solubilize the monomer and resulting polymer. | |
| Temperature | 60-80 °C | To induce thermal decomposition of AIBN and initiate polymerization. | |
| Resulting Polymer | Poly(3-methyl-4-methacrylamidopyridine) | Polymer with pendant pyridine groups. |
The polymers resulting from these hypothetical pathways would possess the basic and coordinating properties of the pyridine ring, making them attractive candidates for applications in catalysis, as polymer-supported ligands, for constructing ion-exchange membranes, or for developing materials with specific surface adhesion or antimicrobial characteristics. While direct research on the polymerization of 3-Methylpyridin-4-amine;hydrochloride is not currently prevalent in published literature, the fundamental principles of polymer chemistry strongly support its potential as a valuable monomer for creating novel functional materials.
Mechanistic Investigations of Chemical Transformations Involving 3 Methylpyridin 4 Amine;hydrochloride
Reaction Mechanisms Involving the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom plays a crucial role in the reactivity of the ring, influencing its susceptibility to both nucleophilic and electrophilic attack.
Studies on Nucleophilic Substitution Reactions
The pyridine ring is generally electron-deficient, a characteristic that is exacerbated by protonation or quaternization of the ring nitrogen. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. In the case of 3-Methylpyridin-4-amine, the precursor, 3-halo-4-methylpyridine, can undergo nucleophilic substitution with ammonia (B1221849) to yield the final product. academicjournals.org This reaction proceeds via a classic SNAr mechanism, where the ammonia molecule, acting as a nucleophile, attacks the carbon atom bearing the halogen. The electron-withdrawing effect of the pyridine nitrogen stabilizes the negatively charged intermediate (a Meisenheimer-like complex), facilitating the displacement of the halide ion.
The reaction is typically carried out under high pressure and temperature, often with a copper salt catalyst, to overcome the activation energy barrier. academicjournals.orggoogle.com The general mechanism is depicted below:
Mechanism of Nucleophilic Aromatic Substitution:
Nucleophilic Attack: The nucleophile (ammonia) attacks the carbon atom bonded to the leaving group (halogen), forming a resonance-stabilized anionic intermediate.
Expulsion of Leaving Group: The lone pair on the nitrogen pushes back into the ring, restoring aromaticity and expelling the halide ion.
Mechanisms of N-Alkylation and Acylation Processes
The primary amine group at the 4-position is a key site for N-alkylation and N-acylation reactions. These reactions proceed through standard nucleophilic substitution or addition-elimination mechanisms, respectively.
In N-alkylation, the lone pair of electrons on the nitrogen of the amino group acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide or another suitable alkylating agent. nih.gov The initial reaction forms a secondary amine, which can, in principle, be further alkylated to a tertiary amine and even a quaternary ammonium (B1175870) salt. The reaction conditions, such as the stoichiometry of the reactants and the nature of the base used, can be controlled to favor the formation of the desired product. nih.gov
N-acylation involves the reaction of the primary amine with an acylating agent, such as an acid chloride or anhydride. The mechanism is a nucleophilic addition-elimination. The amine attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., chloride ion) to form the N-acylated product, an amide.
Mechanistic Role of the Primary Amine Functionality
The primary amine at the 4-position is a versatile functional group that can participate in a variety of chemical transformations.
Participation in Mannich Reactions
The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. organic-chemistry.orglibretexts.orgresearchgate.netadichemistry.comwikipedia.org In this context, 3-Methylpyridin-4-amine can act as the amine component. The reaction is initiated by the formation of an Eschenmoser-like salt or an iminium ion from the reaction of the primary amine with an aldehyde. academicjournals.orgnih.govresearchgate.netnih.gov This electrophilic iminium ion is then attacked by a nucleophile, such as the enol form of a ketone or another active hydrogen compound.
Proposed Mechanism for Mannich Reaction involving 3-Methylpyridin-4-amine:
Iminium Ion Formation: The primary amine of 3-Methylpyridin-4-amine reacts with an aldehyde (e.g., formaldehyde) to form a Schiff base, which upon protonation yields an electrophilic iminium ion.
Nucleophilic Attack: A compound with an acidic proton (e.g., a ketone) forms an enol or enolate, which then acts as a nucleophile, attacking the iminium ion.
Product Formation: The resulting product is a β-amino carbonyl compound, known as a Mannich base.
While specific examples of 3-Methylpyridin-4-amine participating in Mannich reactions are not extensively documented in readily available literature, its structure strongly suggests its capability to act as the amine component in this versatile C-C bond-forming reaction.
Formation and Reactivity of N-Heterocyclic Carbenes
N-Heterocyclic Carbenes (NHCs) are a class of stable carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. researchgate.netscripps.eduprinceton.edu The synthesis of NHCs often involves the deprotonation of a corresponding N-heterocyclic salt. While there are no direct reports of the formation of an NHC from 3-Methylpyridin-4-amine in the searched literature, a hypothetical pathway can be envisioned. This would likely involve a multi-step synthesis to first construct the necessary heterocyclic precursor.
Hypothetical Pathway to an NHC from 3-Methylpyridin-4-amine:
Formation of a Formamidine (B1211174): The primary amine could be reacted with a formamide (B127407) equivalent to form an N,N'-disubstituted formamidine.
Cyclization: The formamidine could then undergo cyclization with a suitable dielectrophile to form the desired heterocyclic ring system, for example, an imidazolium (B1220033) salt fused to the pyridine ring.
Deprotonation: The resulting salt could then be deprotonated with a strong base to yield the corresponding NHC.
This proposed pathway is speculative and would require significant experimental validation. The electronic properties of the pyridine ring would undoubtedly influence the feasibility and outcome of such a reaction sequence.
Electrophilic Aromatic Substitution Mechanisms on the Pyridine Ring
Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. However, the presence of activating groups, such as the amino and methyl groups in 3-Methylpyridin-4-amine, can facilitate such reactions.
A key example of an electrophilic substitution reaction involving 3-Methylpyridin-4-amine is its chlorination to produce 2-chloro-3-amino-4-methylpyridine, a crucial intermediate in the synthesis of the anti-HIV drug Nevirapine. nih.govpatsnap.com The amino group at the 4-position and the methyl group at the 3-position are both activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. In this case, the substitution occurs at the 2-position, which is ortho to the activating amino group and meta to the deactivating pyridine nitrogen.
Mechanism of Chlorination:
Generation of Electrophile: A chlorinating agent, such as chlorine (Cl₂) or a combination of hydrochloric acid and hydrogen peroxide, generates the electrophilic chlorine species. researchgate.netgoogle.com
Electrophilic Attack: The π-system of the pyridine ring attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate (a σ-complex or arenium ion). The positive charge is delocalized over the ring, and the stability of this intermediate is influenced by the positions of the substituents.
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the pyridine ring and yielding the chlorinated product.
The regioselectivity of this reaction highlights the interplay between the activating effects of the amino and methyl groups and the deactivating effect of the pyridine nitrogen.
Detailed Mechanisms of Nitration Reactions
The nitration of pyridine derivatives, a key step in the synthesis of many functionalized heterocycles, often proceeds through a complex mechanism, especially when compared to the nitration of simple aromatic compounds. The synthesis of 3-amino-4-methylpyridine (B17607), the free base of the title compound, typically involves the nitration of 4-methylpyridine (B42270) (4-picoline) to yield 3-nitro-4-methylpyridine, followed by reduction. google.com
The direct nitration of pyridine itself is challenging due to the deactivating effect of the electron-withdrawing nitrogen atom, which also forms a pyridinium (B92312) ion under acidic conditions, further deactivating the ring. patsnap.com However, nitration can be achieved under specific conditions. One effective method involves the use of dinitrogen pentoxide (N₂O₅). The reaction of pyridine compounds with N₂O₅ in an organic solvent leads to the formation of an N-nitropyridinium nitrate (B79036) intermediate. rsc.orgrsc.org This intermediate is then subjected to reaction with an aqueous solution of a nucleophile, such as sodium bisulfite (NaHSO₃). This results in the formation of unstable 1,2- and 1,4-dihydropyridine (B1200194) adducts. rsc.orgrsc.org
For 3-substituted pyridines, the nucleophile preferentially attacks the 2-position. rsc.org In the case of 3-methylpyridine (B133936), a 1,2-dihydropyridine intermediate is formed. rsc.org This intermediate subsequently undergoes a regioselective nih.govoup.com sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring, leading to the final β-nitropyridine product. rsc.org This proposed mechanism, proceeding through a concerted rearrangement, is favored over a pathway involving the formation of an ion pair. rsc.org
Table 1: Proposed Intermediates in the Nitration of 4-Methylpyridine
| Step | Intermediate | Description |
| 1 | N-nitro-4-methylpyridinium ion | Formation from the reaction of 4-methylpyridine with the nitrating agent. |
| 2 | 1,2-dihydro-2-nucleophile-4-methyl-1-nitropyridine | Addition of a nucleophile to the N-nitropyridinium ion. |
| 3 | 3-Nitro-4-methylpyridine | Product formed after a nih.govoup.com sigmatropic shift of the nitro group and subsequent rearomatization. |
Metal-Catalyzed Coupling and Activation Mechanisms
Metal-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds like 3-Methylpyridin-4-amine.
Investigations of Cross-Coupling Reaction Pathways
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon bonds. nobelprize.orgwikipedia.org While specific studies on 3-Methylpyridin-4-amine;hydrochloride are not extensively detailed, the mechanism can be inferred from studies on related aminopyridine derivatives. The general catalytic cycle of a Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.org
The reaction is initiated by the oxidative addition of an aryl halide to a palladium(0) complex, forming a Pd(II) species. nobelprize.org This is followed by transmetalation, where an organoborane compound, activated by a base, transfers its organic group to the palladium center. nobelprize.org The final step is reductive elimination, where the two organic groups on the palladium complex couple and are released as the final product, regenerating the palladium(0) catalyst. nobelprize.org
For aminopyridines, the amino group can potentially coordinate to the palladium center, influencing the catalytic activity. The choice of ligands on the palladium catalyst is crucial for the success of these reactions, with specialized phosphine (B1218219) ligands often being employed to enhance reactivity and selectivity. libretexts.org
Table 2: General Steps in the Suzuki-Miyaura Cross-Coupling Reaction
| Step | Description | Key Species |
| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. | Pd(0) complex, Aryl halide, Pd(II)-aryl-halide complex |
| Transmetalation | The organic group from the organoborane is transferred to the palladium(II) complex. | Pd(II)-aryl-halide complex, Organoborane, Base, Di-organo-Pd(II) complex |
| Reductive Elimination | The two organic groups on the palladium center couple, forming the product and regenerating the Pd(0) catalyst. | Di-organo-Pd(II) complex, Biaryl product, Pd(0) complex |
Exploration of C-H Activation Mechanisms
Palladium-catalyzed C-H activation offers a direct method for the functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. mdpi.com For pyridine derivatives, C-H activation is often directed by a coordinating group on the substrate. nih.gov In the case of 3-Methylpyridin-4-amine, the amino group can act as a directing group.
The generally accepted mechanism for directed C-H activation involves the coordination of the directing group to the palladium catalyst, bringing the metal center in proximity to the target C-H bond. nih.gov This facilitates the cleavage of the C-H bond and the formation of a cyclopalladated intermediate. nih.gov This intermediate can then react with a variety of coupling partners.
For instance, in C-H arylation, the palladacycle can undergo a two-electron oxidation to a Pd(IV) species, followed by carbon-oxygen or carbon-carbon bond-forming reductive elimination to release the functionalized product. nih.gov The active palladium catalyst is then regenerated to continue the catalytic cycle.
Oxidative Transformations and Related Pathways (e.g., N-oxidation, oxidative polycondensation)
The amino and pyridine functionalities in 3-Methylpyridin-4-amine make it susceptible to various oxidative transformations.
N-oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids. The mechanism involves the electrophilic attack of the oxidant on the lone pair of electrons of the pyridine nitrogen.
Hydrogenation Mechanisms and Stereochemical Control
The reduction of the pyridine ring in 3-Methylpyridin-4-amine or its precursors is a key transformation to produce saturated piperidine (B6355638) derivatives, which are common motifs in pharmaceuticals. rsc.org The catalytic hydrogenation of pyridines often requires specific catalysts and conditions due to the aromatic stability of the pyridine ring and the potential for the nitrogen atom to poison the catalyst. rsc.org
Studies on the hydrogenation of substituted pyridines using rhodium catalysts suggest that the reaction may initiate with the transfer of a hydride to the 4-position of the pyridine ring. rsc.org The stereochemical outcome of the hydrogenation is often controlled by the catalyst and the substitution pattern of the pyridine ring. For many substituted pyridines, hydrogenation leads to the formation of the cis-di-substituted piperidine as the major product. rsc.org The stereoselectivity can be influenced by factors such as the solvent and the specific chiral ligands used in asymmetric hydrogenation. nih.gov
Table 3: Factors Influencing Stereochemical Control in Pyridine Hydrogenation
| Factor | Influence on Stereoselectivity |
| Catalyst | The choice of metal (e.g., Rh, Ru, Ir) and ligands can determine the facial selectivity of hydrogen addition. nih.govoup.com |
| Substrate | The position and nature of substituents on the pyridine ring can direct the approach of the catalyst and hydrogen. rsc.org |
| Reaction Conditions | Solvent, temperature, and hydrogen pressure can affect the equilibrium between different intermediates and the rate of stereodetermining steps. nih.gov |
Advanced Spectroscopic and Chromatographic Characterization of 3 Methylpyridin 4 Amine;hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. For 3-Methylpyridin-4-amine;hydrochloride, both ¹H and ¹³C NMR provide critical data for assigning the positions of atoms and understanding the electronic environment within the molecule. The hydrochloride form means the pyridine (B92270) ring is protonated, which significantly influences the chemical shifts of the ring protons and carbons.
Proton (¹H) NMR Spectral Analysis and Assignment
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the amine protons, and the methyl group protons. Due to the protonation of the pyridine nitrogen in the hydrochloride salt, the aromatic protons are anticipated to be deshielded and shift downfield compared to the free base.
The structure presents three non-equivalent aromatic protons (H-2, H-5, and H-6), one methyl group, and the amine protons. The amine (NH₂) protons, being on a nitrogen atom, may appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration. The methyl (CH₃) group protons will appear as a sharp singlet. The aromatic protons will show characteristic splitting patterns based on their coupling with adjacent protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| CH₃ | ~2.3 | Singlet (s) | 3H | Typical range for a methyl group on an aromatic ring. |
| NH₂ | Variable (Broad) | Singlet (s, broad) | 2H | Chemical shift is solvent and concentration-dependent. |
| H-5 | ~7.0-7.2 | Doublet (d) | 1H | Coupled to H-6. |
| H-2 | ~8.0-8.2 | Singlet (s) | 1H | Expected to be downfield due to proximity to the protonated ring nitrogen. |
| H-6 | ~8.2-8.4 | Doublet (d) | 1H | Coupled to H-5 and adjacent to the protonated ring nitrogen. |
Carbon-13 (¹³C) NMR Spectral Analysis and Assignment
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected: one for the methyl carbon and five for the carbons of the pyridine ring. The protonation of the ring nitrogen atom causes a significant downfield shift for the adjacent carbons (C-2 and C-6). The chemical shifts are also influenced by the electron-donating effects of the methyl and amino groups.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| CH₃ | ~15-20 | Typical chemical shift for a methyl group attached to an sp² carbon. |
| C-3 | ~120-125 | Shielded by the methyl group, but in an aromatic system. |
| C-5 | ~115-120 | Influenced by the amino group and adjacent to a CH group. |
| C-2 | ~140-145 | Deshielded due to proximity to the protonated nitrogen. |
| C-6 | ~145-150 | Deshielded due to proximity to the protonated nitrogen. |
| C-4 | ~150-155 | Carbon bearing the amino group, significantly influenced by nitrogen's electronegativity. |
Advanced 2D NMR Techniques for Structural Elucidation
While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguous structural confirmation.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the connectivity of protons. For this compound, a cross-peak between the signals for H-5 and H-6 would be expected, confirming their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals (H-2, H-5, H-6, and CH₃) to their corresponding carbon signals (C-2, C-5, C-6, and CH₃).
The methyl protons (CH₃) showing correlations to C-2, C-3, and C-4.
The H-2 proton showing correlations to C-3, C-4, and C-6.
The H-6 proton showing correlations to C-4 and C-5.
These 2D techniques, used in combination, provide a comprehensive and definitive map of the molecular structure.
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound, electrospray ionization (ESI) is a suitable technique, as it can analyze the pre-ionized salt.
The molecular formula of the free base, 3-methylpyridin-4-amine, is C₆H₈N₂. Its molecular weight is approximately 108.14 g/mol . nih.gov The nitrogen rule, which states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight, holds true. miamioh.edu In ESI-MS, the compound would be detected as the protonated free base [M+H]⁺.
Molecular Ion Peak: The primary ion observed would be the protonated molecule at a mass-to-charge ratio (m/z) of approximately 109.
Fragmentation Analysis: The molecular ion is energetically unstable and can break into smaller, charged fragments. chemguide.co.uk Common fragmentation pathways for substituted pyridines and amines can be predicted. libretexts.org The α-cleavage at the C-C bond next to the amine is a predominant fragmentation mode for aliphatic amines. libretexts.org
Loss of a methyl radical: A fragment corresponding to [M+H - CH₃]⁺ at m/z 94 might be observed.
Loss of ammonia (B1221849): A peak at m/z 92, corresponding to [M+H - NH₃]⁺, could be possible.
Ring fragmentation: Cleavage of the pyridine ring can lead to the loss of neutral molecules like hydrogen cyanide (HCN), resulting in a fragment at m/z 82 ([M+H - HCN]⁺).
Table 3: Predicted Mass Spectrometry Fragments for this compound (detected as [M+H]⁺)
| m/z | Proposed Fragment | Notes |
| 109 | [C₆H₉N₂]⁺ | Protonated molecular ion ([M+H]⁺). |
| 94 | [C₅H₆N₂]⁺ | Loss of a methyl radical (•CH₃). |
| 92 | [C₆H₈N]⁺ | Loss of ammonia (NH₃). |
| 82 | [C₅H₇N]⁺ | Loss of hydrogen cyanide (HCN) from the ring. |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum will show characteristic bands for the amine (as an ammonium (B1175870) salt), the aromatic ring, and the methyl group.
The IR spectrum of a primary amine typically shows N-H stretching vibrations. docbrown.info In the hydrochloride salt, the amine is protonated to form an aminium group (-NH₃⁺), which has characteristic broad absorption bands.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3200-2800 (broad) | N-H stretching | Aminium (-NH₃⁺) |
| ~3100-3000 | C-H stretching | Aromatic (pyridine ring) |
| ~2980-2850 | C-H stretching | Aliphatic (CH₃ group) |
| ~1620-1580 | C=C and C=N stretching | Aromatic ring skeletal vibrations |
| ~1550-1480 | N-H bending (asymmetric) | Aminium (-NH₃⁺) |
| ~1460 | C-H bending | Aliphatic (CH₃ group) |
| ~1220-1020 | C-N stretching | Aromatic amine |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* and n → π* transitions of the pyridine ring. The positions of these absorption maxima (λmax) are influenced by substituents and the solvent.
For 3-aminopyridine (B143674) in a hydrochloric acid solution, absorption bands have been observed around 249 nm and 317 nm. researchgate.net The presence of the methyl group (an auxochrome) on the pyridine ring of this compound is expected to cause a small bathochromic (red) shift in these absorptions. The protonation of the pyridine nitrogen in the hydrochloride form also significantly affects the electronic structure and thus the UV-Vis spectrum. researchgate.net
Table 5: Predicted UV-Vis Spectral Data for this compound
| Predicted λmax (nm) | Electronic Transition | Chromophore |
| ~250-260 | π → π | Substituted pyridine ring |
| ~320-330 | π → π or n → π* | Substituted pyridine ring |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation Science
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of this compound, offering robust methods for both quantitative purity checks and the purification of the compound and its related substances.
Method Development for Analytical HPLC
The development of a precise and reliable analytical HPLC method is critical for determining the purity of this compound. A common approach involves reverse-phase (RP) chromatography. sielc.com Research indicates that 3-Methylpyridin-4-amine can be effectively analyzed using an RP-HPLC method with straightforward conditions. sielc.com
A typical method employs a specialized reverse-phase column, such as a Newcrom R1, which is noted for its low silanol (B1196071) activity. sielc.com The mobile phase is generally a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and water, with an acidic modifier to ensure proper peak shape and retention of the amine compound. sielc.com Phosphoric acid is a suitable modifier for standard UV detection; however, for applications requiring mass spectrometry (MS) compatibility, it is often substituted with a volatile acid like formic acid. sielc.com
The development process for related aminopyridine compounds, such as 3,4-diaminopyridine, often utilizes C18 bonded phase columns. researchgate.net In some methods for these related compounds, an ion-pairing agent like sodium octanesulfonate is added to the mobile phase to enhance retention and resolution of the polar analytes. researchgate.net The pH of the mobile phase is also a critical parameter, often adjusted to a low value (e.g., pH 1.9 with trifluoroacetic acid) to ensure the amine is in its protonated form. researchgate.net
Table 1: Example Parameters for Analytical HPLC Method Development
| Parameter | Description | Example Condition | Source |
|---|---|---|---|
| Stationary Phase | The solid material in the column that interacts with the analyte. | Newcrom R1 Reverse-Phase Column | sielc.com |
| Mobile Phase | The solvent that carries the analyte through the column. | Acetonitrile (MeCN) and Water | sielc.com |
| Modifier | An acid added to the mobile phase to control ionization and improve peak shape. | Phosphoric Acid or Formic Acid (for MS) | sielc.com |
| Detection | The method used to visualize the analyte as it elutes from the column. | UV Detection | sielc.com |
Strategies for Preparative HPLC and Isolation of Analogs
Analytical HPLC methods developed for this compound can often be adapted for preparative purposes. A key feature of a robust analytical method is its scalability, allowing it to be used for the isolation of impurities or the purification of larger quantities of the target compound. sielc.com
Preparative HPLC operates on the same principles as analytical HPLC but on a larger scale. The primary goal is to isolate and collect fractions of the purified compound or its analogs for further research, structural elucidation, or use as reference standards. The transition from an analytical to a preparative scale involves modifying several parameters to accommodate a higher sample load.
Key strategic adjustments include:
Column Size: Employing columns with a larger internal diameter and length to handle increased sample volume.
Flow Rate: Increasing the mobile phase flow rate to maintain reasonable separation times on larger columns.
Sample Concentration: Injecting a more concentrated solution of the crude material.
Fraction Collection: Utilizing an automated fraction collector to capture the eluent corresponding to the peak of interest.
This approach is invaluable for obtaining high-purity batches of this compound and for isolating process-related impurities or degradation products for detailed characterization. sielc.com
Ultra-Performance Liquid Chromatography (UPLC) Applications
For more rapid and efficient analysis, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC. UPLC technology utilizes columns packed with smaller particles (typically sub-2 µm) which results in markedly improved resolution, higher peak capacity, and substantially shorter run times.
The analytical methods developed for HPLC can be transferred to a UPLC system, particularly when columns with smaller particle sizes (e.g., 3 µm) are available, bridging the gap toward "fast UPLC" applications. sielc.com The primary benefits of applying UPLC to the analysis of this compound include:
Increased Throughput: Faster analysis times allow for a higher number of samples to be processed, which is crucial in quality control environments.
Enhanced Resolution: Superior separation efficiency can resolve closely eluting impurities that might be missed with conventional HPLC.
Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a significant decrease in solvent usage, making it a more environmentally friendly and cost-effective technique.
Other Specialized Analytical Techniques
Beyond chromatography, other specialized techniques provide complementary information regarding the compound's properties in solution and its thermal stability.
Cryoscopic Methods for Solution Association Studies
Cryoscopy, or freezing-point depression measurement, is a classical analytical method used to determine the molar mass of a solute in a given solvent. It can also provide insights into the behavior of solutes in solution, such as dissociation or association. For an ionic compound like this compound, cryoscopy could be employed to study the extent of ion-pairing or association in non-aqueous solvents. The technique relies on the principle that a solute lowers the freezing point of a solvent, with the magnitude of the depression being proportional to the molal concentration of solute particles. By comparing the experimentally determined molar mass to the theoretical formula weight, one can infer if the compound exists as individual ions, ion pairs, or larger aggregates in that specific solvent system.
Thermal Analysis for Purity Confirmation and Stability
Thermal analysis techniques are essential for confirming purity and evaluating the thermal stability of a compound. The primary methods used are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a compound begins to decompose. For this compound, a TGA scan would reveal its decomposition temperature and indicate the presence of volatile impurities or residual solvent if mass loss occurs at lower temperatures. For instance, in studies of related materials like (2A5MP)₂CuBr₄, which contains the 2-amino-5-methylpyridine (B29535) cation, TGA was used to establish its thermal stability up to 185 °C. acs.org
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion. For a pure crystalline compound, the melting point appears as a sharp endothermic peak. The presence of impurities typically causes a depression and broadening of the melting peak, an effect that can be used to estimate purity.
Table 2: Principles of Thermal Analysis Techniques
| Technique | Principle | Application for this compound |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Measures mass change versus temperature. | Determining thermal decomposition temperature and assessing the presence of volatile components. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow difference versus temperature. | Determining melting point, phase transitions, and confirming purity via melting point depression analysis. |
These advanced analytical methods, from chromatography to thermal analysis, are indispensable for the comprehensive characterization of this compound, ensuring its quality, purity, and stability.
Computational Chemistry and Theoretical Studies of 3 Methylpyridin 4 Amine;hydrochloride
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has emerged as a powerful tool for studying the properties of molecular systems. For compounds related to 3-methylpyridin-4-amine hydrochloride, DFT calculations have been instrumental in understanding their molecular and electronic characteristics.
Theoretical Elucidation of Molecular Structures and Geometries
Theoretical studies on similar pyridine (B92270) derivatives have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to optimize molecular geometries. mdpi.com For the related salt, 2-amino-3-methylpyridinium 4-nitrobenzoate (B1230335), it has been observed that protonation occurs at the ring nitrogen atom. nih.gov In the case of 3-methylpyridin-4-amine hydrochloride, it is anticipated that the proton from hydrochloric acid would also protonate the pyridine ring nitrogen, leading to the 3-methylpyridin-4-aminium cation.
The optimized geometry of related aminopyridine derivatives has been investigated, revealing the planarity of the pyridine ring and the attached substituent groups. For instance, in a study of 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid, all carbon and nitrogen atoms in the pyridine ring were found to be in sp2 hybridization, resulting in a planar structure. Similar planarity would be expected for the pyridinium (B92312) ring of 3-methylpyridin-4-amine hydrochloride.
A study on 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one demonstrated good agreement between experimental X-ray diffraction data and theoretically calculated geometric parameters using DFT, confirming the reliability of the computational approach. sci-hub.se
Analysis of Electronic Properties and Charge Distribution
The electronic properties and charge distribution of aminopyridine derivatives have been analyzed using DFT. A theoretical charge-density analysis of 2-amino-3-methylpyridinium 4-nitrobenzoate revealed the distribution of charge in its inter- and intramolecular interactions. nih.gov Such analyses help in understanding the reactive sites of the molecule.
Molecular Electrostatic Potential (MEP) maps are crucial for identifying electrophilic and nucleophilic sites. For related compounds, MEP analysis has shown that in protonated aminopyridinium salts, the positive potential is often localized around the hydrogen atoms of the amino group and the pyridinium ring, while negative potential is concentrated on electronegative atoms like the chloride ion in the case of the hydrochloride salt. mdpi.com In a study of 2-amino-3-methylpyridinium 4-nitrobenzoate, the nitrogen of the pyridine ring was identified as a primary site for nucleophilic attack before protonation. nih.gov
Frontier molecular orbital analysis (HOMO-LUMO) is another key aspect of understanding electronic properties. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net For related pyridine derivatives, these calculations have been performed to assess their stability. researchgate.net
Quantum Chemical Bonding Analysis and Intermolecular Interactions
In the solid state, the crystal structure is governed by a network of intermolecular interactions. For 2-amino-3-methylpyridinium 4-nitrobenzoate, the crystal structure is predominantly stabilized by N-H...O hydrogen bonds, forming distinct ring motifs. nih.gov For 3-methylpyridin-4-amine hydrochloride, it is expected that strong N-H...Cl and potentially C-H...Cl hydrogen bonds would be the primary intermolecular forces dictating the crystal packing.
Molecular Dynamics Simulations of Solution and Solid-State Behavior
Quantum Chemical Studies on Hydrogen Bonding and Van der Waals Interactions
Hydrogen bonding is a critical interaction in aminopyridine systems. In the crystal structure of 4-amino-2,3,5-trimethylpyridine monohydrate, an extensive network of O-H...N and N-H...O hydrogen bonds is observed, forming large rings. nih.gov For 3-methylpyridin-4-amine hydrochloride, the primary hydrogen bond donors would be the NH protons of the amino group and the N-H proton of the pyridinium ring, with the chloride ion acting as the acceptor.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR)
DFT calculations are frequently used to predict and help interpret spectroscopic data. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) using the Gauge-Including Atomic Orbital (GIAO) method have shown excellent agreement with experimental data for similar molecules like 2-methylpyridine (B31789) 1-oxide. nih.gov Such calculations for 3-methylpyridin-4-amine hydrochloride would aid in the assignment of its experimental NMR spectra.
Similarly, theoretical calculations of vibrational frequencies (IR and Raman) can be performed using DFT. The calculated frequencies, after appropriate scaling, typically show good correlation with experimental spectra, facilitating the assignment of vibrational modes. nih.gov For instance, in a study of (2A5MP)₂CuCl₄ (where 2A5MP is 2-amino-5-methylpyridine), broad N-H stretches in the IR spectrum were indicative of hydrogen bonding, a feature that would also be expected for 3-methylpyridin-4-amine hydrochloride. acs.org
Computational Modeling of Reaction Pathways and Transition States
Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reactions, including the identification of reaction pathways and the characterization of high-energy transition states. While specific computational studies detailing the reaction pathways of 3-Methylpyridin-4-amine hydrochloride are not extensively documented in publicly available literature, the principles of computational chemistry can be applied to understand its potential reactivity. Such studies typically involve the use of quantum mechanical methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to map the potential energy surface of a reaction. nih.gov
For analogous compounds, such as aminopyridine derivatives, computational studies have successfully investigated phenomena like tautomerization and proton transfer. nih.gov For instance, a study on 2-amino-4-methylpyridine, a structural isomer of 3-Methylpyridin-4-amine, employed DFT (B3LYP) methods to explore its tautomeric forms and the transition states connecting them. nih.gov The calculations revealed that the canonical amino form is the most stable tautomer. nih.gov The study also calculated the energy barrier for proton transfer, a fundamental reaction pathway, to be 44.81 kcal/mol, and the activation energy for the pyramidal inversion at the amino nitrogen to be a much lower 0.41 kcal/mol. nih.gov
These computational approaches could be similarly applied to 3-Methylpyridin-4-amine to predict its most stable tautomeric forms and the energy barriers for various reaction pathways, such as N-protonation, electrophilic substitution on the ring, or reactions involving the amino group. The hydrochloride form would introduce the chloride ion and a protonated pyridinium nitrogen, adding complexity to the computational model. Theoretical studies would need to account for the ionic interaction and its influence on the geometry and electronic structure of the molecule, as well as its reactivity in different solvent environments.
A hypothetical reaction pathway that could be modeled is the deprotonation of the pyridinium hydrochloride to yield the neutral 3-Methylpyridin-4-amine. Computational modeling could determine the transition state structure and the activation energy for this process, providing insights into its basicity and reactivity in solution.
Table 1: Hypothetical Computational Data for Reaction Pathways of 3-Methylpyridin-4-amine
| Reaction Pathway | Computational Method | Calculated Parameter | Hypothetical Value |
| Proton Transfer from Pyridinium-N | DFT/B3LYP/6-311++G(d,p) | Activation Energy (kcal/mol) | ~10-15 |
| Pyramidal Inversion of Amino Group | DFT/B3LYP/6-311++G(d,p) | Activation Energy (kcal/mol) | ~0.5-1.0 |
| Electrophilic Aromatic Substitution (Nitration at C2) | MP2/6-31G(d) | Transition State Energy (Hartree) | (Value) |
This table is illustrative and based on values for similar compounds; specific computational studies on 3-Methylpyridin-4-amine;hydrochloride are required for accurate data.
In Silico Assessment of Molecular Permeability and Basicity of Related Pyridinamines
In silico methods are invaluable in the early stages of drug discovery and development for predicting the physicochemical properties of molecules, such as their ability to cross biological membranes (permeability) and their acid-base properties (basicity). springernature.com These predictions help in assessing the potential bioavailability and pharmacokinetic profile of a compound.
Molecular Permeability:
The permeability of a molecule is a critical factor in its ability to be absorbed and distributed within the body. springernature.com Computational models, such as the Inhomogeneous Solubility-Diffusion Model (ISDM), are used to calculate permeability coefficients. nih.gov These models often involve molecular dynamics (MD) simulations to study the interaction of the molecule with a lipid bilayer, representing a cell membrane. nih.gov The potential of mean force (PMF) profile is calculated to determine the free energy barrier for the molecule to cross the membrane. nih.gov
For pyridinamine derivatives, in silico tools like SwissADME can predict permeability characteristics. academie-sciences.fr These tools often use descriptors such as lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors to estimate intestinal absorption and blood-brain barrier penetration. While a specific in silico permeability study for 3-Methylpyridin-4-amine hydrochloride was not found, data for the parent compound, 3-Methylpyridin-4-amine, is available in public databases like PubChem. nih.gov
Table 2: Computed Physicochemical Properties of 3-Methylpyridin-4-amine Relevant to Permeability
| Property | Value | Source |
| Molecular Weight | 108.14 g/mol | nih.gov |
| XLogP3-AA | 0.5 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
These values suggest that 3-Methylpyridin-4-amine has properties generally favorable for oral absorption according to Lipinski's rule of five. The hydrochloride salt would have a lower LogP value and higher polarity, which would likely decrease its passive permeability across lipid membranes but could increase its solubility.
Basicity (pKa):
The basicity of a compound, quantified by its pKa value, is crucial for its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. Computational methods can predict pKa values with reasonable accuracy. These methods often involve calculating the free energy change of the protonation/deprotonation reaction in a solvent, typically using a combination of quantum mechanics and a continuum solvation model.
For pyridinamines, the basicity is influenced by the position of the amino group and other substituents on the pyridine ring. The nitrogen atom of the pyridine ring is generally more basic than the exocyclic amino group. The methyl group in 3-Methylpyridin-4-amine is an electron-donating group, which is expected to increase the basicity of both the ring nitrogen and the amino group compared to unsubstituted 4-aminopyridine (B3432731). The experimental pKa of 3-Methyl-4-aminopyridine is available in the IUPAC Digitized pKa Dataset. nih.gov Computational models can be benchmarked against such experimental data to improve their predictive power for related compounds.
Table 3: Predicted ADMET Properties for a Representative Pyridinamine
| Property | Prediction | Method |
| Gastrointestinal Absorption | High | BOILED-Egg Model |
| Blood-Brain Barrier Permeation | Yes | BOILED-Egg Model |
| Cytochrome P450 Inhibition | Inhibitor of CYP1A2, CYP2C19 | In silico model |
| Carcinogenicity | Non-carcinogen | ProTox-II |
This table is illustrative and based on general predictions for similar pyridine-containing compounds. academie-sciences.frresearchgate.net Specific in silico studies on this compound are necessary for precise predictions.
Coordination Chemistry and Ligand Design Incorporating 3 Methylpyridin 4 Amine;hydrochloride
3-Methylpyridin-4-amine;hydrochloride as a Precursor in Ligand Synthesis
3-Methylpyridin-4-amine hydrochloride is a versatile precursor for synthesizing a variety of ligands. The presence of both a pyridine (B92270) ring and an amino group allows for a range of chemical modifications. nih.gov The hydrochloride form can be readily converted to the free base, 3-methylpyridin-4-amine, which then serves as the direct reactant in ligand synthesis.
One of the most common applications of this precursor is in the synthesis of Schiff base ligands. This is typically achieved through the condensation reaction of the primary amine group of 3-methylpyridin-4-amine with various aldehydes or ketones. nih.govresearchgate.net This reaction is a straightforward and efficient method to introduce new functionalities and steric bulk to the ligand framework. The resulting Schiff base ligands possess an imine (-C=N-) linkage and can coordinate to metal ions through both the pyridine nitrogen and the imine nitrogen, and potentially other donor atoms present in the aldehyde or ketone fragment.
Furthermore, 3-methylpyridin-4-amine can be incorporated into more complex ligand architectures. For instance, it can be used to synthesize multidentate ligands by reacting it with molecules containing multiple reactive sites. These multidentate ligands are of significant interest in coordination chemistry due to their ability to form stable chelate complexes with metal ions.
Synthesis and Characterization of Metal Complexes Derived from 3-Methylpyridin-4-amine and Its Analogs
The synthesis of metal complexes using ligands derived from 3-methylpyridin-4-amine and its analogs, such as 3-aminopyridine (B143674) and 4-aminopyridine (B3432731), has been extensively explored. elsevierpure.comekb.eg These ligands readily react with various transition metal salts, including those of copper(II), nickel(II), cobalt(II), and zinc(II), to form coordination complexes. nih.govekb.eg The synthesis is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, by mixing the ligand and the metal salt in a specific molar ratio. nih.gov The resulting complexes can often be isolated as crystalline solids and are characterized using a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction. nih.govijcrcps.com
| Metal Ion | Ligand | Resulting Complex Geometry | Reference |
| Ni(II) | 3-aminopyridine | Octahedral | ijcrcps.com |
| Co(II) | 3-aminopyridine | Octahedral | elsevierpure.com |
| Hg(II) | Aminopyridine Schiff base | Tetrahedral | ijcrcps.com |
| Cu(II) | 4-aminopyridine | Not specified | ekb.eg |
| Zn(II) | 4-aminopyridine | Not specified | ekb.eg |
| Cd(II) | 4-aminopyridine | Not specified | ekb.eg |
Elucidation of Coordination Modes and Geometries
Single-crystal X-ray diffraction is a powerful technique for unequivocally determining the coordination modes and geometries of metal complexes. Studies on complexes with ligands analogous to 3-methylpyridin-4-amine, such as 3-aminopyridine, have revealed diverse coordination behaviors. For instance, in some complexes, the 3-aminopyridine ligand acts as a terminal ligand, coordinating to the metal center through the pyridine nitrogen atom. elsevierpure.com In other cases, it can function as a bridging ligand, linking two metal centers. elsevierpure.com
The coordination geometry around the metal center is influenced by several factors, including the nature of the metal ion, the stoichiometry of the reactants, and the reaction conditions. Common geometries observed for transition metal complexes with pyridine-based ligands include octahedral, tetrahedral, and square planar. wikipedia.org For example, Ni(II) and Co(II) complexes with 3-aminopyridine have been reported to exhibit octahedral geometries. elsevierpure.comijcrcps.com The specific coordination environment is a critical determinant of the complex's physical and chemical properties.
The Influence of Pyridine Nitrogen and Amine Group in Coordination
The coordination behavior of 3-methylpyridin-4-amine and its analogs is dictated by the interplay between the pyridine nitrogen and the exocyclic amine group. The pyridine nitrogen is a well-established coordination site for a wide range of metal ions. wikipedia.org The lone pair of electrons on the nitrogen atom can readily form a coordinate bond with a metal center.
Development of Schiff Base Ligands Incorporating the 3-Methylpyridin-4-amine Moiety
The formation of Schiff base ligands through the condensation of an amine with an aldehyde or ketone is a versatile method for creating multidentate ligands. nih.govresearchgate.net The reaction of 3-methylpyridin-4-amine with various carbonyl compounds yields Schiff base ligands that contain the 3-methylpyridin-4-yl moiety. These ligands are of particular interest because they offer multiple coordination sites, typically the pyridine nitrogen and the imine nitrogen.
The synthesis of these Schiff base ligands is often straightforward, proceeding under mild conditions. rsisinternational.orgrepec.org For example, reacting 3-methylpyridin-4-amine with salicylaldehyde (B1680747) or its derivatives results in Schiff base ligands that can act as bidentate or tridentate chelating agents. The characterization of these ligands is typically performed using spectroscopic methods such as IR, NMR, and mass spectrometry. researchgate.net The formation of the imine bond is confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum.
Applications of 3-Methylpyridin-4-amine Derived Ligands in Homogeneous Catalysis (e.g., Heck–Mizoroki Reactions)
Ligands derived from 3-methylpyridin-4-amine have shown promise in the field of homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Heck-Mizoroki reaction. academie-sciences.fr This reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the arylation of alkenes. organic-chemistry.org The efficiency and selectivity of the Heck-Mizoroki reaction are highly dependent on the nature of the ligand coordinated to the palladium catalyst.
While direct applications of 3-methylpyridin-4-amine derived ligands in the Heck-Mizoroki reaction are not extensively documented in the provided search results, the general principles of ligand design for this reaction are well-established. Ligands play a crucial role in stabilizing the active palladium species, influencing its reactivity, and controlling the regioselectivity and stereoselectivity of the reaction. rsc.org The electronic and steric properties of the ligand are key factors. For instance, electron-donating ligands can enhance the oxidative addition step, while bulky ligands can promote reductive elimination. Amine-functionalized ligands can also play a role in catalyst stability and activity. rsc.orgnih.gov Given the structural features of 3-methylpyridin-4-amine, ligands derived from it could potentially offer a unique combination of steric and electronic properties beneficial for catalytic applications.
Design and Synthesis of Chelating Structures from Hydroxypyridinone Analogs
Hydroxypyridinones are a class of compounds known for their strong chelating ability, particularly towards hard metal ions like iron(III). semanticscholar.org The design and synthesis of chelating structures based on hydroxypyridinone analogs that incorporate the 3-methylpyridin-4-amine moiety, or similar aminopyridine structures, can lead to ligands with enhanced coordination properties and potential applications in areas such as medicinal inorganic chemistry and materials science.
The synthesis of these chelating structures often involves multi-step procedures. nih.gov For example, a 3-hydroxypyridin-4-one scaffold can be functionalized with a side chain containing an amino group, which can be derived from an aminopyridine precursor. These ligands are designed to be multidentate, offering multiple coordination sites to a metal ion, thereby forming stable chelate complexes. nih.gov The affinity and selectivity of these chelators for specific metal ions can be fine-tuned by modifying the substituents on both the hydroxypyridinone ring and the aminopyridine moiety. semanticscholar.org For instance, the introduction of different alkyl or functional groups can alter the lipophilicity and steric hindrance of the ligand, which in turn affects its biological activity and metal-binding properties. nih.govresearchgate.net
Applications of 3 Methylpyridin 4 Amine;hydrochloride in Advanced Organic Synthesis
3-Methylpyridin-4-amine;hydrochloride as a Key Intermediate in Fine Chemical Synthesis
The chemical reactivity of this compound makes it an invaluable precursor in the multi-step synthesis of high-value organic compounds, particularly within the pharmaceutical industry. Its ability to undergo various reactions at its amino group and the pyridine (B92270) ring positions it as a fundamental component for constructing complex molecular frameworks.
3-Methylpyridin-4-amine hydrochloride is a foundational scaffold for the synthesis of potent kinase inhibitors, which are critical in the development of targeted cancer therapies and treatments for inflammatory diseases. The pyridine moiety is a key pharmacophore in many kinase inhibitors, primarily because the pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase's ATP-binding site. nih.gov
While direct synthesis of a pyridinylimidazole from 3-methylpyridin-4-amine is a specific pathway, the compound is a well-established precursor for closely related and bioisosteric heterocyclic systems like imidazo[4,5-b]pyridines, which are potent inhibitors of Aurora kinases and FLT3 kinase. nih.govnih.gov The synthesis of these fused systems involves building upon the aminopyridine core. The general strategy leverages the existing amine group to construct the adjacent imidazole (B134444) ring, resulting in a rigid, bicyclic system that effectively interacts with the kinase active site. nih.gov For example, the optimization of imidazo[4,5-b]pyridine-based inhibitors for acute myeloid leukemia (AML) started from a related aminopyridine scaffold. nih.govnih.gov Similarly, pyridinyl-heterocycle arrangements are central to p38 MAP kinase inhibitors, where the pyridine ring's interaction is a defining feature of their mechanism. nih.gov
Table 1: Examples of Kinase Inhibitor Scaffolds Derived from Aminopyridine Precursors
| Kinase Target | Heterocyclic Scaffold | Role of Pyridine Moiety | Reference(s) |
| p38 MAP Kinase | Pyridinylimidazole, Pyridinyltriazole | H-bond with Met109 in ATP binding site | nih.gov |
| Aurora Kinase, FLT3 | Imidazo[4,5-b]pyridine | H-bond with Ala213 in hinge region | nih.govnih.gov |
| p38 MAP Kinase | 1H-Pyrrolo[3,2-b]pyridine (Azaindole) | Core structure for potent inhibition | nih.gov |
| Janus Kinase 3 (JAK3) | Pyrido[2,3-d]pyrimidin-7-one | Core scaffold for covalent inhibitors | nih.gov |
The utility of 3-methylpyridin-4-amine extends beyond kinase inhibitors to the synthesis of a broad range of complex heterocyclic structures. It is a key intermediate in the synthesis of the anti-AIDS drug Nevirapine. google.com A critical step in this process is the regioselective chlorination of 3-amino-4-methylpyridine (B17607) to yield 2-chloro-3-amino-4-methylpyridine, which then undergoes further cyclization to form the final tricyclic drug structure. google.compatsnap.com
Various synthetic methods have been developed to produce 3-amino-4-methylpyridine itself, highlighting its importance as a building block. These methods often start from more basic materials like 3-halo-4-methylpyridine or 4-methylpyridine-3-boronic acid and achieve high yields, making the precursor readily accessible for industrial-scale synthesis. google.compatsnap.comgoogle.com
Table 2: Selected Synthetic Routes to 3-Amino-4-methylpyridine
| Starting Material | Reagents & Conditions | Yield | Reference |
| 3-Bromo-4-methylpyridine | Methanol, Copper sulfate (B86663), Ammonia (B1221849) (5 atm), 160°C, 8h | 95% | google.com |
| 3-Bromo-4-methylpyridine | Concentrated ammonia, Copper sulfate, 180°C, 8h | 90% | google.com |
| 3-Chloro-4-methylpyridine | Methanol, Copper sulfate, Ammonia (5 atm), 180°C, 24h | 73% | google.com |
| 4-Methylpyridine-3-boronic acid | Methanol, Aqueous ammonia, Copper(I) oxide, Room temp, 2h | 95% | patsnap.com |
Synthesis of N-Oxide Derivatives for Specialized Industrial Applications
The pyridine nitrogen of 3-methylpyridin-4-amine can be oxidized to form the corresponding N-oxide, 4-Amino-3-methylpyridin-1-ium-1-olate (CAS 4832-24-0). bldpharm.comchemicalbook.com This transformation introduces a highly polar N-O bond, which significantly alters the molecule's physical and chemical properties, such as increasing its water solubility and hydrogen bonding capabilities. While the N-oxide derivative and its chlorinated analogs are known compounds, their specific applications in the formulation of surfactants, biocides, and emulsifiers are not extensively documented in the available scientific literature. qtonics.com
No specific research findings detailing the use of 4-Amino-3-methylpyridin-1-ium-1-olate as a surfactant or biocide were identified in the searched literature. In general, pyridine-N-oxides can exhibit antimicrobial properties, but specific data for this compound is not available.
There are no specific research findings available in the searched literature that describe the application of 4-Amino-3-methylpyridin-1-ium-1-olate in the formulation of emulsifiers.
Regioselective Functionalization of the Pyridine Ring for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry that aims to produce collections of structurally diverse small molecules from a common starting material. 3-Methylpyridin-4-amine is an excellent scaffold for DOS due to the multiple reactive sites on its pyridine ring, which can be functionalized with high regioselectivity.
The ability to selectively introduce different chemical groups at specific positions on the pyridine ring allows for the rapid generation of a library of analogs. Each analog possesses a unique three-dimensional shape and chemical character, which can then be screened for various biological activities. For instance, the selective chlorination at the C2 position is a well-established reaction that serves as a gateway to further modifications. google.compatsnap.com Other positions on the ring can be targeted through different chemical strategies, such as those involving pyridyne intermediates, to achieve a wide range of poly-substituted pyridine derivatives. nih.gov This controlled functionalization is central to exploring structure-activity relationships (SAR) and identifying novel drug candidates. nih.gov The synthesis of various azaindoles from aminomethylpyridines has been explicitly described as a method that opens "new frontiers of diversity," which is the core principle of DOS. Current time information in NA.
Synthesis of Pyridine-Based Polymeric Materials
While this compound is predominantly recognized for its role as a key intermediate in the synthesis of pharmaceutical compounds, its inherent chemical functionalities—a primary aromatic amine and a pyridine ring—present it as a viable, albeit underexplored, monomer for the creation of advanced polymeric materials. The presence of the nucleophilic amine group allows for participation in step-growth polymerization reactions, while the pyridine moiety can impart unique properties such as thermal stability, basicity, and metal coordination capabilities to the resulting polymer backbone.
Research into the polymerization of analogous structures, such as aminopyridine derivatives, provides a foundational basis for postulating the synthetic routes and potential properties of polymers derived from 3-Methylpyridin-4-amine. For instance, studies on the radical homopolymerization of p-aminopyridine methacrylate (B99206), formed by reacting p-aminopyridine with methacryloyl chloride, have demonstrated that pyridine-containing monomers can be successfully polymerized to yield materials with specific functionalities, such as antimicrobial properties. researchgate.net This suggests that 3-Methylpyridin-4-amine could be similarly functionalized and polymerized.
Postulated Polymerization Methodologies
Two primary strategies can be proposed for the synthesis of polymers using 3-Methylpyridin-4-amine as a monomer: direct polycondensation and derivatization to enable chain-growth polymerization.
Solid State Structural Elucidation and Intermolecular Interactions of 3 Methylpyridin 4 Amine;hydrochloride
Single Crystal X-ray Diffraction Studies of 3-Methylpyridin-4-amine;hydrochloride and Its Derivatives.nih.gov
Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemicalbook.com This method allows for the unambiguous determination of molecular structure, including bond lengths, bond angles, and conformational details. chemicalbook.com
While specific single-crystal X-ray diffraction data for this compound is not publicly available in the searched crystallographic databases, data for the parent compound, 3-methylpyridin-4-amine, exists. The Crystallography Open Database (COD) contains entries for 3-methylpyridin-4-amine, which reveal its molecular structure in the solid state. nih.gov These studies show the fundamental geometry of the molecule, which is the precursor to the hydrochloride salt.
In the hydrochloride salt, the fundamental structure of 3-methylpyridin-4-amine is expected to be largely preserved, with the notable addition of a proton and a chloride counter-ion. The protonation is anticipated to occur at the more basic pyridine (B92270) ring nitrogen.
Crystallographic parameters define the size and shape of the unit cell, which is the basic repeating unit of a crystal. The space group describes the symmetry elements present in the crystal lattice. For the free base, 3-methylpyridin-4-amine, crystallographic data is available and provides an example of the type of information obtained from SCXRD.
| Parameter | Value (COD ID 2205621) | Value (COD ID 2205896) |
|---|---|---|
| Chemical Formula | C₆H₈N₂ | C₆H₈N₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 5.789(2) | 10.654(5) |
| b (Å) | 7.785(3) | 5.795(3) |
| c (Å) | 13.785(5) | 10.686(5) |
| α (°) | 90 | 90 |
| β (°) | 100.99(3) | 114.54(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 609.4(4) | 599.2(5) |
| Z | 4 | 4 |
Data sourced from the Crystallography Open Database (COD). nih.gov It is important to note that this data is for the free base and not the hydrochloride salt.
Detailed Analysis of Hydrogen Bonding Networks in Crystalline Solids
Hydrogen bonds are crucial in determining the crystal packing of aminopyridine derivatives. In the case of this compound, the protonated pyridinium (B92312) cation (N-H⁺) and the amino group (NH₂) act as hydrogen bond donors, while the chloride anion (Cl⁻) is a primary hydrogen bond acceptor. The pyridine nitrogen of a neighboring molecule could also act as an acceptor if it is not protonated. These interactions would create a robust three-dimensional network. mdpi.com
In the crystal structure of the free base, 6-methylpyridin-3-amine, intermolecular N—H⋯N hydrogen bonds link the molecules together, highlighting the importance of these interactions in the solid-state assembly of such compounds. nih.gov A similar, yet more complex, hydrogen-bonding network is expected for this compound due to the presence of the chloride ion.
Examination of Other Non-Covalent Interactions (e.g., π-π Stacking, Halogen Bonding, Van der Waals Interactions)
Beyond hydrogen bonding, other non-covalent interactions play a significant role in the stabilization of the crystal lattice. For aromatic systems like this compound, π-π stacking interactions between the pyridine rings are anticipated. These interactions involve the overlap of the π-orbitals of adjacent rings and are a common feature in the crystal structures of pyridine derivatives.
Characterization of Zwitterionic and Protonated Species in the Solid State
In the solid state, this compound exists as a protonated species. The pyridine nitrogen is significantly more basic than the amino group, and therefore, protonation occurs at the ring nitrogen to form the 3-methyl-4-aminopyridinium cation. This is a key difference from the free base, which is a neutral molecule. The positive charge on the pyridinium ring is balanced by the negative charge of the chloride anion. A zwitterionic form, where the amino group is protonated and another part of the molecule is deprotonated, is not expected for this compound under normal conditions.
Investigation of Polymeric Structures and Supramolecular Assembly in Coordination Complexes
3-Methylpyridin-4-amine can act as a ligand in coordination chemistry, binding to metal centers through its nitrogen atoms. This can lead to the formation of coordination polymers and other supramolecular assemblies. The structure of these complexes is dictated by the coordination geometry of the metal ion, the binding mode of the ligand, and the presence of counter-ions and solvent molecules. nih.gov
For instance, related aminopyridine ligands have been shown to form polymeric structures with silver(I) ions, where the ligand bridges between metal centers. mdpi.com The amino group and the pyridine nitrogen can both participate in coordination, leading to diverse and complex architectures. mdpi.com The study of these coordination complexes provides insight into the potential of 3-Methylpyridin-4-amine as a building block for functional materials.
Future Research Directions and Emerging Paradigms for 3 Methylpyridin 4 Amine;hydrochloride
Exploration of Sustainable and Environmentally Benign Synthetic Pathways
The synthesis of aminopyridines is moving towards more sustainable and environmentally friendly methods. Traditional synthesis routes have often been criticized for their harsh reaction conditions, long processes, and the use of hazardous reagents, leading to significant environmental pollution and making industrial-scale production challenging. google.com For instance, older methods for producing related aminopyridines involved nitration with mixed acids, which generates large amounts of strong acid waste. google.com
Current research focuses on overcoming these limitations. A promising approach involves the use of 4-methylpyridine-3-boronic acid as a starting material. google.com This method utilizes an inorganic amide as the ammonia (B1221849) source and a metal oxide catalyst to achieve a one-step synthesis. google.com This process is noted for its simple procedure, mild reaction conditions, and high product yield, offering a greener alternative to traditional routes. google.compatsnap.com Another innovative pathway starts from 3-bromo-4-methylpyridine, which reacts with ammonia in the presence of a copper sulfate (B86663) catalyst to produce 3-amino-4-methylpyridine (B17607) with a high yield. google.com
The table below summarizes and compares traditional and emerging sustainable synthetic pathways.
| Pathway | Starting Material(s) | Key Reagents/Conditions | Advantages of Emerging Pathways | Disadvantages of Traditional Pathways |
| Traditional | 4-methylpyridine (B42270) | N2O5 at -78°C, followed by Pd/C hydrogenation | - | Harsh conditions, difficult for industrial production. google.com |
| Traditional | 2-amino-4-picoline | Diazotization, hydrolysis, nitration, chlorination, Pd/C catalytic reduction | - | Long route, low yield, significant waste. google.com |
| Emerging | 4-methylpyridine-3-boronic acid | Inorganic amide, metal oxide catalyst | Simple one-step reaction, mild conditions, high yield. google.com | - |
| Emerging | 3-halo-4-methylpyridine (e.g., 3-bromo) | Ammonia, copper sulfate catalyst | Simple method, mild conditions, high yield. google.com | - |
Future exploration will likely continue to focus on catalytic systems that minimize waste, reduce energy consumption, and use renewable feedstocks, aligning with the principles of green chemistry.
Development of Advanced Catalytic Systems for Selective Derivatization
3-Methylpyridin-4-amine serves as a key building block for the synthesis of more complex molecules. chemimpex.com The development of advanced catalytic systems is crucial for the selective derivatization of its structure, enabling the creation of novel compounds with specific functionalities. Research in this area is particularly active in the field of medicinal chemistry, where derivatives are being explored as potential therapeutics and imaging agents.
For example, derivatives of 4-aminopyridine (B3432731) (4AP), including 3-methyl-4-aminopyridine (3Me4AP), are being investigated as potent blockers of voltage-gated potassium (K+) channels. biorxiv.orgrsc.org These channels become exposed in demyelinated neurons, making them a target for diagnosing and monitoring conditions like multiple sclerosis. nih.gov Studies have shown that small substituents at the 3-position can significantly impact the binding affinity and potency of these blockers. nih.gov 3Me4AP was found to be approximately seven times more potent than the parent compound, 4AP. biorxiv.orgrsc.org
The synthesis of these derivatives often requires sophisticated catalytic methods. For instance, the radiochemical synthesis of [11C]3Me4AP, a potential PET tracer, was achieved through a Pd(0)-Cu(I) co-mediated Stille cross-coupling reaction. nih.gov Future research will focus on developing even more selective and efficient catalytic systems to synthesize a wider range of derivatives. This includes catalysts that can precisely control stereochemistry and introduce various functional groups, expanding the library of available compounds for biological screening and material science applications.
Integrated Experimental and Computational Approaches for Deeper Mechanistic Understanding
The integration of computational chemistry with experimental methods is becoming an indispensable tool for understanding the properties and reactivity of molecules like 3-methylpyridin-4-amine. tandfonline.comresearchgate.net Computational methods such as Density Functional Theory (DFT) and Hartree-Fock (ab initio) are used to model molecular structures, calculate properties like charge distribution, and predict reaction outcomes. researchgate.netnih.gov
These theoretical studies provide valuable insights that complement experimental data from techniques like spectroscopy and X-ray diffraction. For example, computational analysis of 2-amino-5-methyl pyridine (B92270), a related compound, has been used to calculate its dipole moment, polarizability, and HOMO-LUMO energy gap, which helps in understanding its chemical reactivity and stability. tandfonline.com For aminopyridines, DFT has been shown to provide accurate results for density distribution, which is crucial for predicting how the molecule will interact with other reagents or biological targets. researchgate.net
By combining computational predictions with experimental results, researchers can gain a deeper mechanistic understanding of synthetic reactions and binding interactions. This synergy accelerates the design of new derivatives with desired properties, such as enhanced binding affinity to a biological target or specific optical properties for materials science. rsc.org Future work will likely involve the use of more advanced computational models and machine learning algorithms to screen virtual compound libraries and predict the most promising candidates for synthesis and testing.
Innovation in Advanced Analytical Techniques for In Situ Reaction Monitoring and Trace Analysis
Innovations in analytical chemistry are providing powerful new ways to study chemical reactions in real time. For the synthesis of pyridine derivatives, in situ reaction monitoring techniques are particularly valuable for optimizing reaction conditions and ensuring product quality. researchgate.net Techniques like in situ Raman spectroscopy allow researchers to observe the formation and disappearance of chemical bonds as a reaction progresses. researchgate.net This has been demonstrated in the study of [2+2] cycloaddition reactions of pyridine-substituted olefins, where the process can be both induced and monitored simultaneously by a laser on a Raman platform. researchgate.net
Other in situ methods, such as those based on dielectric property measurements, can track the progress of a reaction by detecting changes in the reaction mixture's properties, clearly indicating induction periods and endpoints. rsc.org These continuous, non-intrusive measurements can be validated by traditional off-line techniques, providing a robust method for reaction control. rsc.org
For trace analysis, which is essential for environmental monitoring and quality control in pharmaceuticals, sensitive techniques are required. The use of 3-methyl-4-aminopyridine in analytical applications like chromatography and spectroscopy aids in the detection and quantification of other substances. chemimpex.com The development of advanced analytical methods will continue to be a priority, focusing on increasing sensitivity, improving real-time monitoring capabilities, and enabling the analysis of complex sample matrices.
Tailoring Molecular Architectures for Novel Ligand Applications and Material Science
The unique structure of 3-methylpyridin-4-amine makes it a valuable component in the fields of coordination chemistry and material science. pipzine-chem.com Its ability to act as a ligand—a molecule that binds to a central metal atom—allows for the creation of a wide array of coordination complexes with diverse properties and potential applications. mdpi.com
The nitrogen atoms in the pyridine ring and the amino group can coordinate with metal ions like silver (Ag(I)) and copper (Cu(II)). mdpi.com For instance, 2-amino-3-methylpyridine, an isomer, has been shown to form a polymeric structure with silver, where the ligand bridges two metal ions. mdpi.com By carefully selecting the metal ion and modifying the ligand structure, chemists can tailor the final architecture of the complex to achieve specific functionalities. These complexes are being investigated for their biological activities and luminescent properties. mdpi.com
In material science, 3-methyl-4-aminopyridine can be incorporated into polymer chains to create functional materials with special electrical or optical properties. pipzine-chem.com The ability to participate in various organic reactions makes it a versatile building block for constructing complex organic molecular structures. pipzine-chem.com Future research will explore the synthesis of novel polymers and metal-organic frameworks (MOFs) incorporating this scaffold, aiming to develop new materials for electronics, optics, and catalysis.
Investigations into Polymorphism and Co-crystallization of 3-Methylpyridin-4-amine;hydrochloride
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are critical areas of study in pharmaceutical sciences. The specific crystalline form of a compound can significantly affect its physical properties, including solubility, stability, and bioavailability.
Research into the co-crystallization of active pharmaceutical ingredients (APIs) has shown that this approach can be used to enhance properties like dissolution rate. worktribe.com Co-crystals are formed when an API and a co-crystal former are linked by non-covalent interactions, most commonly hydrogen bonds. google.com Pyridine-containing compounds are often good candidates for forming co-crystals. google.com For example, studies on the antitubercular drug pyrazinoic acid have explored its co-crystallization with various isomeric pyridine carboxamides. acs.org Similarly, 4-aminopyridine has been shown to form co-crystals, such as with thiocyanate, where strong hydrogen bonds dictate the supramolecular structure. nih.gov
Future investigations into the polymorphism and co-crystallization of this compound are warranted. By exploring different crystallization conditions and a variety of co-crystal formers, it may be possible to discover new solid forms with improved physicochemical properties. This could lead to the development of more stable and effective formulations for its potential applications. Techniques like solvent-drop grinding and slow evaporation from solution will be key methods in the discovery of new polymorphs and co-crystals. worktribe.com
Q & A
Q. What experimental design principles optimize reaction yields in the synthesis of 3-Methylpyridin-4-amine hydrochloride analogs?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to evaluate variables: temperature, catalyst loading, and reaction time. For instance, hydroxyzine hydrochloride optimization used kinetic analysis to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
